2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline typically involves the halogenation of aromatic compounds followed by nucleophilic substitution reactions. One common method starts with the halogenation of 4-chlorotrifluoromethyl benzene, followed by ammoniation to introduce the amino group . The reaction conditions often involve the use of halogenating agents and ammonia under controlled temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of reagents and solvents to minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other fluorinated aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline involves its interaction with specific molecular targets, often through the formation of stable complexes with enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-trifluoromethylaniline
- 4-Fluoro-2-(trifluoromethyl)aniline
- 2,4,6-Trifluoroaniline
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline stands out due to its unique combination of multiple fluorine atoms and a phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
Molecular Formula |
C13H7F6NO |
---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-7-1-2-10(20)11(5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
UNNJCMZFIIMGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
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